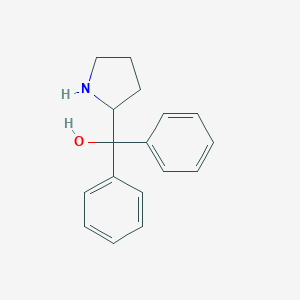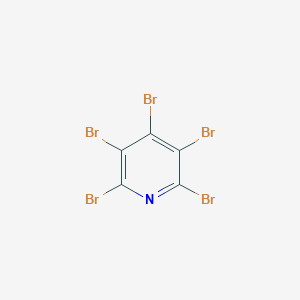![molecular formula C25H19N3O B226659 1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone](/img/structure/B226659.png)
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole moiety linked to a quinoline structure, which is further substituted with a dimethylphenyl group
准备方法
The synthesis of 1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Quinoline Synthesis: The quinoline moiety is often prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the benzimidazole and quinoline moieties through a methanone linker, often using reagents like phosphorus oxychloride (POCl3) and a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings, introducing nitro or halogen groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
科学研究应用
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity, while the quinoline structure can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
1H-benzimidazol-1-yl[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core but differ in their substituents and applications.
Quinoline Derivatives: Chloroquine and quinine are well-known quinoline derivatives used as antimalarial agents, highlighting the diverse applications of quinoline-based compounds.
The uniqueness of this compound lies in its combined benzimidazole-quinoline structure, which imparts distinct chemical and biological properties not found in simpler analogs.
属性
分子式 |
C25H19N3O |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
benzimidazol-1-yl-[2-(3,4-dimethylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C25H19N3O/c1-16-11-12-18(13-17(16)2)23-14-20(19-7-3-4-8-21(19)27-23)25(29)28-15-26-22-9-5-6-10-24(22)28/h3-15H,1-2H3 |
InChI 键 |
SWPXLZPLOMDYQR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54)C |
规范 SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C=NC5=CC=CC=C54)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide](/img/structure/B226578.png)
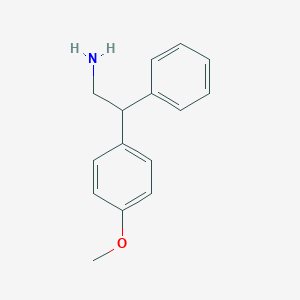
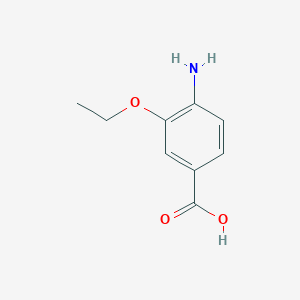
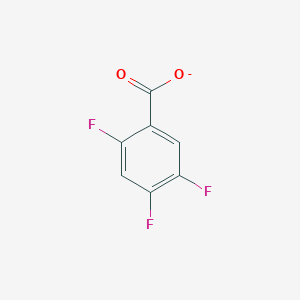

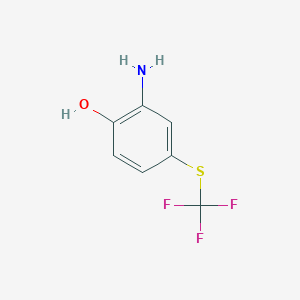
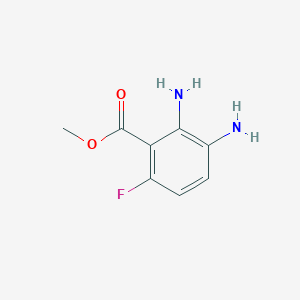
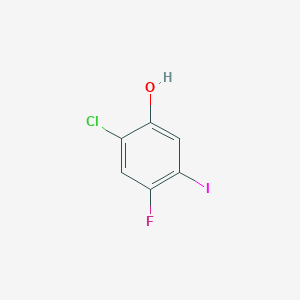
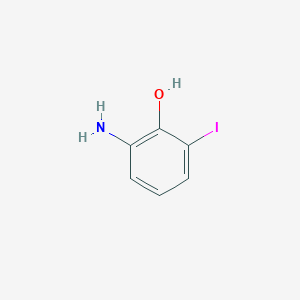
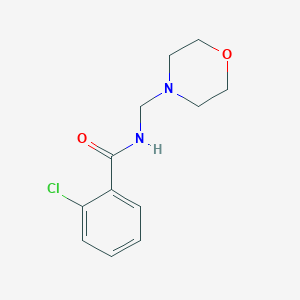
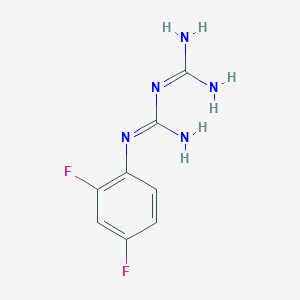
![2-[1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)
